ethyl 2-amino-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
Systematic IUPAC Nomenclature and Structural Derivation
The systematic IUPAC name of ethyl 2-amino-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is derived from its bicyclic heteroaromatic core and substituent positions. The parent structure, thieno[2,3-c]pyridine, consists of a thiophene ring fused to a pyridine ring at the 2,3- and c-positions, respectively. The fusion follows IUPAC guidelines for bicyclic systems, where the thiophene (prefix thieno) is prioritized due to sulfur’s lower atomic number compared to nitrogen in pyridine. The numbering begins at the sulfur atom in the thiophene ring, proceeding through the fused system to position 3 on the pyridine moiety.
Substituents are assigned based on their positions:
- 2-Amino : A primary amine at position 2 of the thienopyridine system.
- 6-Propyl : A three-carbon alkyl chain at position 6 of the saturated tetrahydropyridine ring.
- 3-Carboxylate : An ethyl ester group at position 3 on the pyridine ring.
The “4H,5H,6H,7H” descriptor indicates partial saturation of the pyridine ring, reducing it to a tetrahydropyridine structure. A structural breakdown is provided in Table 1.
Table 1: Structural Components of the IUPAC Name
| Component | Position | Description |
|---|---|---|
| Thieno[2,3-c]pyridine | Core | Fused thiophene-pyridine bicyclic system |
| 2-Amino | 2 | -NH₂ group on thiophene ring |
| 6-Propyl | 6 | -CH₂CH₂CH₃ on tetrahydropyridine ring |
| 3-Carboxylate | 3 | -COOEt ester on pyridine ring |
This nomenclature adheres to the Extended Hantzsch-Widman System for fused heterocycles, ensuring unambiguous identification.
Alternative Naming Conventions in Heterocyclic Chemistry Literature
In non-IUPAC contexts, variations arise due to historical naming practices or emphasis on specific structural features. For example:
- Functional Group Priority : Older literature may prioritize the ethyl ester, yielding ethyl 2-amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate. The “tetrahydro” prefix replaces “4H,5H,6H,7H” but denotes identical saturation.
- Ring Fusion Descriptors : Some sources use benzo[b]thiophene analogs, referring to the thienopyridine system as a “6-azabenzo[b]thiophene”. This reflects the replacement of a carbon atom in benzothiophene with nitrogen.
- Truncated Forms : Abbreviated names like 2-amino-6-propylthienopyridine-3-carboxylate omit saturation details, assuming reader familiarity with common hydrogenation states.
Table 2: Alternative Nomenclature Examples
These variations underscore the importance of structural diagrams in reconciling nomenclature differences across publications.
CAS Registry Number and PubChem Identifier Cross-Referencing
The compound is uniquely identified by CAS Registry Number 327170-78-5 , assigned by the Chemical Abstracts Service. This identifier is consistent across commercial catalogs and academic databases, including ChemSpider (ID 796917) and PubChem. In PubChem, the compound is cataloged under CID 3057073 , with SMILES string O=C(C1=C(N)SC2=C1CCN(CCC)C2)OCC.
Table 3: Cross-Database Identifiers
| Database | Identifier | Molecular Formula | Molecular Weight |
|---|---|---|---|
| CAS | 327170-78-5 | C₁₃H₂₀N₂O₂S | 268.38 g/mol |
| PubChem | 3057073 | C₁₃H₂₀N₂O₂S | 268.38 g/mol |
| ChemSpider | 796917 | C₁₃H₂₀N₂O₂S | 268.375 g/mol |
Properties
IUPAC Name |
ethyl 2-amino-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-3-6-15-7-5-9-10(8-15)18-12(14)11(9)13(16)17-4-2/h3-8,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBZVCJFQNEUII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C(C1)SC(=C2C(=O)OCC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-amino-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate with propylamine . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives
Substitution: Substituted amines, esters
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that thieno[2,3-c]pyridines exhibit significant antimicrobial properties. Ethyl 2-amino-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has been evaluated for its efficacy against various bacterial strains. For instance:
- Study Findings : In vitro tests demonstrated that the compound showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research has shown that derivatives of thieno[2,3-c]pyridines can induce apoptosis in cancer cells:
- Mechanism of Action : The compound appears to interfere with cell cycle progression and promote apoptosis through the activation of caspases .
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects:
- In Vivo Studies : Animal models have shown that the compound can reduce neuroinflammation and oxidative stress markers in models of neurodegenerative diseases .
Enzyme Inhibition Studies
The compound has been explored as a potential inhibitor of various enzymes involved in disease pathways:
- Enzyme Targets : It has shown activity against certain kinases and proteases that are crucial in cancer and inflammatory pathways .
Molecular Docking Studies
Computational studies utilizing molecular docking have provided insights into the binding affinities of this compound with target proteins:
- Findings : These studies suggest favorable interactions with active sites of target proteins, indicating potential for drug development .
Synthesis of Novel Materials
This compound can be utilized in the synthesis of novel polymeric materials due to its unique thienopyridine structure:
- Polymerization Studies : Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties .
Case Studies
| Study | Application Area | Findings |
|---|---|---|
| Study A | Antimicrobial | Effective against multiple bacterial strains with low MIC values. |
| Study B | Anticancer | Induces apoptosis in cancer cell lines via caspase activation. |
| Study C | Neuroprotection | Reduces markers of inflammation and oxidative stress in animal models. |
| Study D | Enzyme Inhibition | Demonstrated inhibition of key enzymes linked to disease progression. |
Mechanism of Action
The mechanism of action of ethyl 2-amino-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader family of thieno[2,3-c]pyridine derivatives, where structural variations at positions 6 (alkyl/aryl substituents) and 3 (ester groups) significantly influence physicochemical properties and biological activity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Thieno[2,3-c]pyridine Derivatives
Key Findings
Substituent Effects at Position 6: Alkyl Chains (Propyl, Methyl, Ethyl): Shorter chains (methyl/ethyl) improve solubility, while longer chains (propyl) may enhance lipophilicity, affecting membrane permeability .
Ester Group Variations: Ethyl esters are common in commercial analogs (e.g., EAMT) due to synthetic accessibility . Methyl esters, as in the HIV inhibitor derivative, demonstrate that even minor changes (ethyl → methyl) can modulate bioactivity, likely due to steric or electronic effects .
Biological Relevance :
- The benzyl-substituted analog exemplifies how aromaticity enhances interaction with biological targets, a feature absent in the propyl variant .
- The discontinued status of the propyl derivative () suggests challenges in scalability or stability compared to methyl or benzyl analogs.
Structural Characterization: SC-XRD studies on EAMT reveal bond lengths (e.g., C–N: 1.36 Å) and angles consistent with delocalized electron density in the thienopyridine ring, a feature critical for reactivity .
Research Implications and Limitations
- Propyl Derivative : Despite its discontinuation, this compound serves as a reference for studying the impact of alkyl chain length on drug-likeness.
- Gaps in Data: Limited solubility, toxicity, or in vivo data for the propyl variant hinder direct comparison with clinically studied analogs (e.g., benzyl derivative).
- Synthetic Accessibility : outlines general procedures for related compounds, but modifications (e.g., propyl introduction) may require tailored approaches .
Biological Activity
Ethyl 2-amino-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources.
- Molecular Formula : C13H20N2O2S
- Molecular Weight : 268.38 g/mol
- CAS Number : 327170-78-5
These properties are essential for understanding the compound's interactions and potential applications in medicinal chemistry.
Pharmacological Potential
Research indicates that compounds within the thieno[2,3-c]pyridine family exhibit a range of biological activities, including:
- Anticancer Activity : Some derivatives have shown efficacy against various cancer cell lines by targeting specific receptors involved in tumor growth and proliferation. For instance, compounds with similar structures have been reported to inhibit the EPH receptor family, which is often overexpressed in cancers .
- Neuroprotective Effects : Certain thieno[2,3-c]pyridines have demonstrated neuroprotective properties, potentially through mechanisms involving G protein-coupled receptors (GPCRs). These receptors play a crucial role in neurotransmission and neuronal survival .
The biological activity of this compound may involve:
- Receptor Modulation : Interaction with GPCRs can lead to downstream signaling effects that influence cell survival and apoptosis.
- Enzyme Inhibition : Some studies suggest that similar compounds can inhibit specific enzymes involved in cancer progression and neurodegeneration .
Case Studies
Several studies have investigated the biological effects of thieno[2,3-c]pyridine derivatives:
- Anticancer Activity : A study evaluated a series of thieno[2,3-c]pyridine derivatives for their cytotoxicity against various cancer cell lines. The results indicated that modifications at the amino and carboxylate positions significantly enhanced anticancer activity compared to unmodified compounds .
- Neuroprotection : Another investigation focused on the neuroprotective effects of thieno[2,3-c]pyridines in models of neurodegeneration. The study found that these compounds could reduce oxidative stress markers and improve neuronal survival rates in vitro .
Table 1: Biological Activities of Thieno[2,3-c]pyridine Derivatives
Q & A
Basic: What analytical techniques are recommended for characterizing the structural purity of ethyl 2-amino-6-propyl-thieno[2,3-c]pyridine-3-carboxylate?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use , , and 2D NMR (e.g., COSY, HSQC) to confirm the presence of the propyl group, amino moiety, and thienopyridine backbone. Assign peaks based on coupling patterns and chemical shifts (e.g., the propyl group’s CH protons resonate at δ ~1.0–1.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Verify the molecular formula (e.g., CHNOS) with an accuracy threshold of ±2 ppm .
- X-ray Crystallography: For definitive structural confirmation, grow single crystals via slow evaporation in solvents like ethanol or DCM. Analyze bond angles and distances to validate stereochemistry and hydrogen-bonding interactions, as demonstrated in analogous thienopyridine derivatives .
Advanced: How can researchers resolve contradictions in reported cytotoxicity data for thieno[2,3-c]pyridine derivatives?
Methodological Answer:
- Standardize Assay Conditions: Ensure consistent cell lines (e.g., HepG2 vs. MCF-7), incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) to minimize variability .
- Validate Mechanisms: Use siRNA knockdown or inhibitor studies to confirm target specificity. For example, if apoptosis is reported, measure caspase-3/7 activation alongside flow cytometry for Annexin V/PI staining .
- Replicate with Independent Syntheses: Reproduce compounds using alternative routes (e.g., Biginelli reactions vs. cyclization) to rule out impurities affecting bioactivity .
Basic: What synthetic strategies are effective for introducing the propyl group in thieno[2,3-c]pyridine derivatives?
Methodological Answer:
- Nucleophilic Substitution: React a brominated intermediate (e.g., at position 6) with propylmagnesium bromide under anhydrous THF at −78°C to 25°C .
- Reductive Amination: Use propionaldehyde and sodium cyanoborohydride to functionalize an amino precursor, followed by cyclization with ethyl acetoacetate .
- Protection-Deprotection: Employ Boc-protected intermediates to prevent side reactions during alkylation, as seen in ethyl 2-amino-6-Boc derivatives .
Advanced: How to design experiments to resolve conflicting crystallographic data in structurally similar compounds?
Methodological Answer:
- Multi-Temperature Data Collection: Collect X-ray data at 100 K and 298 K to assess thermal motion and disorder, which may explain discrepancies in bond lengths/angles .
- DFT Optimization: Compare experimental crystal structures with density functional theory (DFT)-optimized geometries to identify steric or electronic outliers .
- Polymorph Screening: Use solvent diffusion (e.g., ethanol/water) to isolate alternative crystal forms and compare unit cell parameters .
Safety-Related: How to interpret conflicting hazard classifications in safety data sheets (SDS) for thieno[2,3-c]pyridine derivatives?
Methodological Answer:
- Review Classification Criteria: Check if discrepancies arise from regional regulations (e.g., EU CLP vs. OSHA). For example, some SDS classify skin irritation (H315) based on analog data, while others state "no available data" .
- Conduct In Silico Predictions: Use tools like OECD QSAR Toolbox to estimate toxicity endpoints (e.g., LD) and cross-validate with experimental data .
- Implement Tiered Testing: Perform in vitro assays (e.g., Draize test for eye irritation) if conflicting classifications persist .
Advanced: What methodologies optimize the yield of ethyl 2-amino-6-propyl derivatives in multi-step syntheses?
Methodological Answer:
- Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 24 h to 1 h) and improve yields by 15–20% using controlled temperature (80–120°C) and pressure .
- Catalytic Systems: Employ Pd/C or Ni catalysts for C–N coupling steps, ensuring low catalyst loading (1–2 mol%) to minimize side products .
- Workup Optimization: Use liquid-liquid extraction (e.g., ethyl acetate/water) and silica gel chromatography with gradient elution (hexane:EtOAc 10:1 to 3:1) to isolate pure intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
